molecular formula C9H13N3O B1271219 3-(Dimethylamino)benzohydrazide CAS No. 205927-64-6

3-(Dimethylamino)benzohydrazide

Cat. No. B1271219
M. Wt: 179.22 g/mol
InChI Key: UBSSYVLPIDYZJC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzohydrazide is a chemical compound with the molecular formula C9H13N3O. It has a molecular weight of 179.22 g/mol . The IUPAC name for this compound is 3-(dimethylamino)benzohydrazide . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for 3-(Dimethylamino)benzohydrazide is 1S/C9H13N3O/c1-12(2)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) . This indicates that the molecule consists of 9 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3-(Dimethylamino)benzohydrazide is a solid compound with a molecular weight of 179.22 g/mol .

Scientific Research Applications

Microbial Science

  • Summary of Application : “3-(Dimethylamino)benzohydrazide” is used in the synthesis of bivalent metal complexes, which have been studied for their anti-bacterial activity .
  • Methods of Application : The complexes are synthesized with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with N-(4-(dimethylamino)benzylidene)benzohydrazide (HDmby) ligand. The prepared complexes were characterized by 1H NMR, IR spectrometry, UV–Vis spectra, Conductivity measurements, magnetic susceptibility .
  • Results or Outcomes : The anti-microbial activity of the synthesized complexes were investigated against three pathogenic bacteria using inhibition zone method. The order of activity of the complexes was determined to be [Zn(Dmby)2] > [Cu(Dmby)2(H2O)2] > [Ni(Dmby)2(H2O)2] > [Co(Dmby)2(H2O)2] > and [Cd(Dmby)2] .

Antibacterial Studies

  • Summary of Application : “3-(Dimethylamino)benzohydrazide” is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives, which have been studied for their antibacterial properties .
  • Methods of Application : Three new Schiff bases were synthesized by condensation reaction. These compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde . The molecules synthesized were screened against bacterial isolates using agar well diffusion technique .
  • Results or Outcomes : The in-vitro antibacterial studies proved that the compounds have a broad-spectrum antibacterial activity against the bacterial isolates .

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

  • Summary of Application : “3-(Dimethylamino)benzohydrazide” is used in the synthesis of hydrazones, quinazolines, and Schiff bases .
  • Methods of Application : The synthesis was performed by changing the ratio of starting reagents (dihydroxybenzaldehydes and aminobenzhydrazides) to 2:1 .
  • Results or Outcomes : The structures of all products were ascertained by a combined use of spectroscopic and X-ray diffraction methods .

Potential Antibiotics

  • Summary of Application : “3-(Dimethylamino)benzohydrazide” is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives, which have been studied for their potential as antibiotics .
  • Methods of Application : Three new Schiff bases were synthesized by condensation reaction. These compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde . The molecules synthesized were screened against bacterial isolates using agar well diffusion technique .
  • Results or Outcomes : The in-vitro antibacterial studies showed that the compounds have a broad-spectrum antibacterial activity against the bacterial isolates .

Anticancer Drugs

  • Summary of Application : “3-(Dimethylamino)benzohydrazide” has been studied for its potential as a precursor to a large number of potential anticancer drugs .
  • Methods of Application : The specific methods of application in this field are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes in this field are not detailed in the source .

Anti-tubercular Activities

  • Summary of Application : “3-(Dimethylamino)benzohydrazide” has been studied for its own anti-tubercular activities .
  • Methods of Application : The specific methods of application in this field are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes in this field are not detailed in the source .

Safety And Hazards

The safety data sheet for 3-(Dimethylamino)benzohydrazide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261 .

properties

IUPAC Name

3-(dimethylamino)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSSYVLPIDYZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366243
Record name 3-(dimethylamino)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)benzohydrazide

CAS RN

205927-64-6
Record name 3-(dimethylamino)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)benzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Karges, RW Stokes, SM Cohen - ACS Medicinal Chemistry …, 2022 - ACS Publications
Computational modeling of inhibitors for metalloenzymes in virtual drug development campaigns has proven challenging. To overcome this limitation, a technique for predicting the …
Number of citations: 3 pubs.acs.org
W Mahy, NJ Willis, Y Zhao, HL Woodward… - Journal of medicinal …, 2020 - ACS Publications
Carboxylesterase Notum is a negative regulator of the Wnt signaling pathway. There is an emerging understanding of the role Notum plays in disease, supporting the need to discover …
Number of citations: 16 pubs.acs.org

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